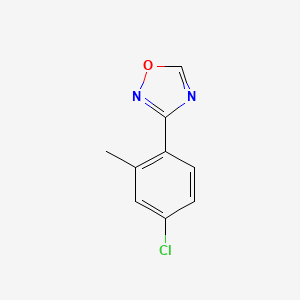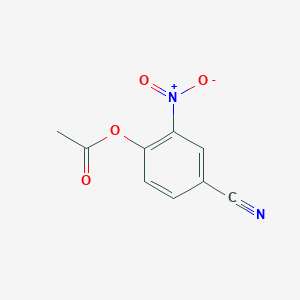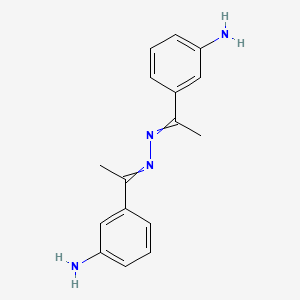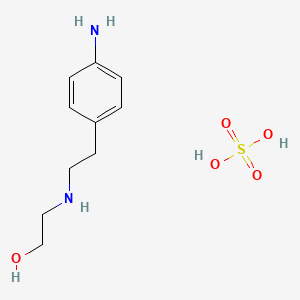
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-methylphenyl group attached to the 3-position of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-2-methylphenyl sulfonylmorpholine-3-carboxylic acid
- 4-Chloro-2-methylphenoxy acetic acid
Uniqueness
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific structural features and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3 |
InChI Key |
YHKWJCACDAJFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)



![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)

![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)

![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)

![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)
